3-(Pentyloxy)phenol

Vue d'ensemble

Description

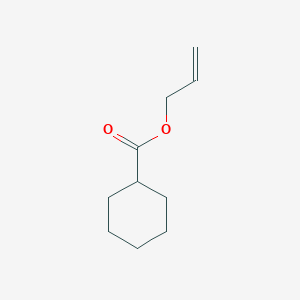

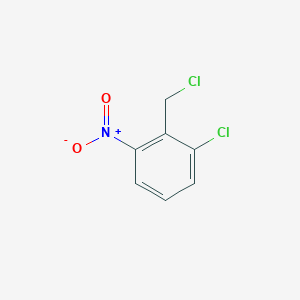

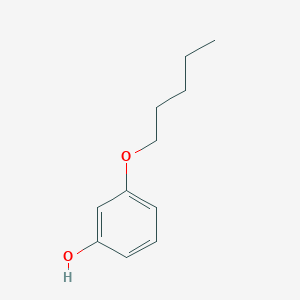

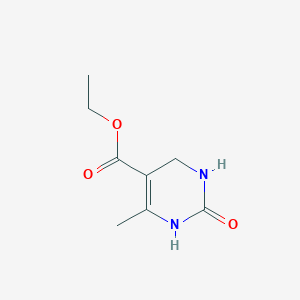

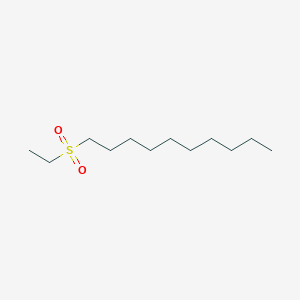

3-(Pentyloxy)phenol, also known as P-PENTYLOXYPHENOL, is a chemical compound with the molecular formula C11H16O2 . It has an average mass of 180.243 Da and a monoisotopic mass of 180.115036 Da . It is also known by other names such as 4-(Pentyloxy)phenol, Phenol, 4-(pentyloxy)-, and p-n-Pentyloxyphenol .

Molecular Structure Analysis

The molecular structure of 3-(Pentyloxy)phenol consists of a phenol moiety, which is an aromatic ring with a hydroxyl group, and a pentyloxy group attached to it . Phenolic compounds are known to possess one or more aromatic rings with one or more hydroxyl groups .

Chemical Reactions Analysis

Phenols, including 3-(Pentyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They do not undergo oxidation in the same way as alcohols because they do not have a hydrogen atom on the hydroxyl-bearing carbon .

Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The physical form of 3-(Pentyloxy)phenol is described as white to yellow powder or crystals .

Applications De Recherche Scientifique

Synthesis and Bioactivity

- Whole-Cell Carboxylate Reduction for Synthesis : A method for the production of phenolic antioxidants, such as 3-Hydroxytyrosol, using whole-cell reduction in E. coli, demonstrating the utility of phenolic compounds in antioxidant synthesis (Napora-Wijata et al., 2014).

Nanotechnology and Biomedicine

- Phenolic-enabled Nanotechnology : Phenolics, including compounds like 3-(Pentyloxy)phenol, are utilized in nanotechnology for biomedical applications due to their versatile reactivity and biocompatibility. This includes uses in biosensing, bioimaging, and disease treatment (Wu et al., 2021).

Phenolic Compounds in Plant Research

- Evolution and Current Status of Research in Phenolic Compounds : Phenolic compounds play significant roles in plants and have been widely studied for their potential health benefits and technological properties. This includes research into the metabolism, biosynthesis, and applications of phenolic compounds like 3-(Pentyloxy)phenol (Boudet, 2007).

Properties and Applications

Bond Dissociation Energies and Acidity in Phenols : Research into the properties of substituted phenols, such as bond dissociation energies and acidity, is crucial for understanding and utilizing phenolic compounds in various scientific applications (Chandra & Uchimaru, 2002).

Engineering Selectivity in Novel Synthesis of Phenolic Compounds : Studies on the synthesis of phenolic compounds demonstrate their importance in creating biologically active molecules. This includes research on methods like phase transfer catalysis for synthesizing phenolic intermediates (Yadav & Badure, 2008).

Antioxidant Properties of Phenolic Derivatives : Phenolic compounds, including derivatives of 3-(Pentyloxy)phenol, are studied for their antioxidant properties, which are crucial in various biological and industrial applications (Kabanda et al., 2015).

Biomedical Applications

Application in Tissue Engineering : Research into polyhydroxyalkanoates (PHAs) for tissue engineering highlights the potential biomedical applications of phenolic compounds, as PHAs are related to phenolics in terms of biodegradability and thermoprocessability (Chen & Wu, 2005).

Photocatalytic Benzene Hydroxylation to Phenol : Studies on the selective hydroxylation of benzene to phenol using Fe-based metal–organic frameworks under solar energy demonstrate the potential of phenolics in industrial chemical synthesis (Wang et al., 2015).

Environmental Applications

Phenolic Compounds for Environmental Remediation : Phenolic compounds are investigated for their environmental applications, including their use in environmental remediation due to their antioxidant properties (Balasundram et al., 2006).

Pharmacological Review of Phenolic Acids : The pharmacological effects of phenolic acids, which include a wide range of therapeutic roles like antioxidant activity and disease treatment, are extensively reviewed (Naveed et al., 2018).

Safety And Hazards

Orientations Futures

Phenolic compounds, including 3-(Pentyloxy)phenol, are potential substitutes for bioactive agents in pharmaceutical and medicinal sections to promote human health and prevent and cure different diseases . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

Propriétés

IUPAC Name |

3-pentoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOCVIRRKFNHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576952 | |

| Record name | 3-(Pentyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentyloxy)phenol | |

CAS RN |

18979-73-2 | |

| Record name | 3-(Pentyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)